6-Methylergolin-8beta-amine
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Overview
Description
6-Methylergolin-8beta-amine is a chemical compound with the molecular formula C15H19N3 and a molecular weight of 241.34 g/mol . . This compound belongs to the ergoline family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylergolin-8beta-amine typically involves the reaction of ergoline derivatives with methylating agents under controlled conditions. One common method involves the use of methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Methylergolin-8beta-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-Methylergolin-8beta-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Methylergolin-8beta-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound acts as a partial agonist or antagonist at adrenergic, dopaminergic, and tryptaminergic receptors. This interaction modulates the activity of these receptors, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Ergoline: The parent compound of 6-Methylergolin-8beta-amine, known for its diverse biological activities.
Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with potent psychoactive effects.
Ergonovine: Another ergoline derivative used in medicine for its uterotonic properties.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct biological activities and chemical reactivity. Its methyl group at the 6-position and amine group at the 8-position differentiate it from other ergoline derivatives, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
51898-44-3 |
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Molecular Formula |
C15H19N3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-amine |
InChI |
InChI=1S/C15H19N3/c1-18-8-10(16)6-12-11-3-2-4-13-15(11)9(7-17-13)5-14(12)18/h2-4,7,10,12,14,17H,5-6,8,16H2,1H3/t10-,12?,14-/m1/s1 |
InChI Key |
KGUBZNRUCSWDAU-GYYYEOQOSA-N |
Isomeric SMILES |
CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)N |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)N |
Origin of Product |
United States |
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